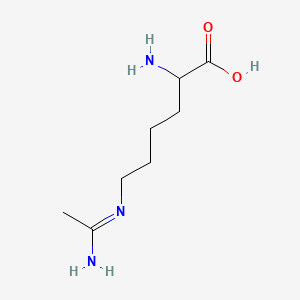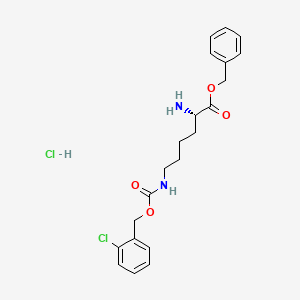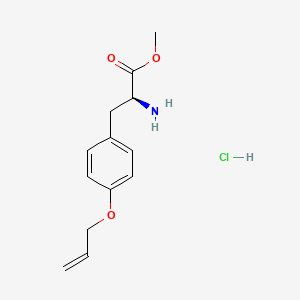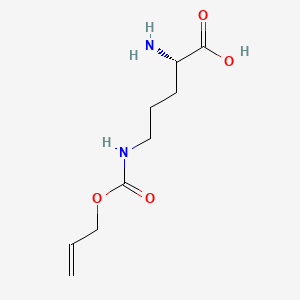
D-Isoleucine benzyl ester p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Isoleucine benzyl ester p-toluenesulfonate is a chemical compound with the molecular formula C20H27NO5S and a molecular weight of 393.50 g/mol . It is a derivative of the amino acid D-isoleucine, esterified with benzyl alcohol and further modified with p-toluenesulfonic acid. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
The synthesis of D-isoleucine benzyl ester p-toluenesulfonate typically involves the esterification of D-isoleucine with benzyl alcohol, followed by the reaction with p-toluenesulfonic acid. The reaction conditions usually include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
D-Isoleucine benzyl ester p-toluenesulfonate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield D-isoleucine and benzyl alcohol.
Substitution Reactions: The p-toluenesulfonate group can be displaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
D-Isoleucine benzyl ester p-toluenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Peptide Synthesis: The compound is employed in the synthesis of peptides and peptidomimetics due to its ability to form stable ester linkages.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving amino acid derivatives and their biological activities.
Mechanism of Action
The mechanism of action of D-isoleucine benzyl ester p-toluenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release D-isoleucine, which can then participate in various biochemical pathways. The p-toluenesulfonate group can also interact with specific molecular targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
D-Isoleucine benzyl ester p-toluenesulfonate can be compared with other similar compounds such as:
L-Isoleucine Benzyl Ester p-Toluenesulfonate: Similar in structure but derived from L-isoleucine.
DL-Valine Benzyl Ester p-Toluenesulfonate: Derived from valine, another amino acid.
L-Phenylalanine Benzyl Ester p-Toluenesulfonate: Derived from phenylalanine, with a different side chain structure.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the p-toluenesulfonate group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVXTVKSVYPNE-MHDYBILJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














